![molecular formula C9H8N2O3 B2748711 Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate CAS No. 1393557-42-0](/img/structure/B2748711.png)

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

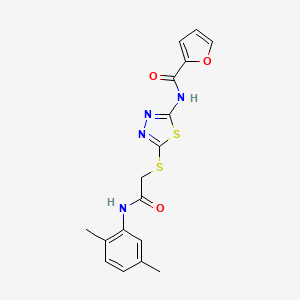

“Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate” seems to be a complex organic compound. Pyrrolopyrazine, a related scaffold, contains pyrrole and pyrazine rings and is known to exhibit various biological activities .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, pyrrolopyrazine derivatives can be synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate and its derivatives have been the subject of various synthetic studies, exploring novel methods of synthesis and functionalization. For instance, Toja et al. (1986) synthesized a series of pyrrolopyridine analogs starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, highlighting their potential in creating diverse chemical structures (Toja et al., 1986). Similarly, Grigor’ev et al. (2017) investigated cascade heterocyclization reactions involving 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN), leading to the formation of compounds including pyrrolo[3,4-c]pyridine derivatives (Grigor’ev et al., 2017).

Biological Activity

The biological activity of this compound derivatives is an area of interest. Ikaunieks et al. (2015) developed synthetic protocols for sulfonamide-based pyrrolo[3,4-c]pyridines, which could have potential applications in medicinal chemistry (Ikaunieks et al., 2015). Moreover, compounds synthesized from pyrrolopyridine derivatives have shown antibacterial activity, as demonstrated by Toja et al. (1986) (Toja et al., 1986).

Material Science and Spectroscopy

These compounds have also found applications in material science and spectroscopy. For example, Bahgat et al. (2009) conducted detailed spectroscopic investigations on pyrazolo-pyridine derivatives, which are structurally similar, revealing insights into their electronic properties (Bahgat et al., 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to a range of biological activities .

Result of Action

Compounds with similar structures have shown a range of biological activities, suggesting that this compound may also have diverse effects .

Propriétés

IUPAC Name |

methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)7-2-6-5(3-10-7)4-11-8(6)12/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCSOFNXCXOOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2CNC(=O)C2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)

![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)

![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)

![6-(4-Fluorophenyl)-2-[2-[(4-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2748639.png)

![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![3-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2748648.png)